molecular formula C12H20N2O B13273904 N-(2-ethylbutyl)-2-methoxypyridin-3-amine

N-(2-ethylbutyl)-2-methoxypyridin-3-amine

Cat. No.: B13273904
M. Wt: 208.30 g/mol
InChI Key: CQXONLZZLKCQLW-UHFFFAOYSA-N
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Description

N-(2-ethylbutyl)-2-methoxypyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methoxy group at the 2-position and an ethylbutylamine group at the 3-position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylbutyl)-2-methoxypyridin-3-amine typically involves the reaction of 2-methoxypyridine with 2-ethylbutylamine under suitable conditions. The reaction can be carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems and advanced analytical techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylbutyl)-2-methoxypyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-(2-ethylbutyl)-2-methoxypyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethylbutyl)-2-methoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylhexyl)-2-methoxypyridin-3-amine
  • N-(2-ethylbutyl)-3-methoxypyridin-2-amine
  • N-(2-ethylbutyl)-2-methoxypyridin-4-amine

Uniqueness

N-(2-ethylbutyl)-2-methoxypyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both the methoxy and ethylbutylamine groups can confer distinct properties compared to other pyridine derivatives.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

N-(2-ethylbutyl)-2-methoxypyridin-3-amine

InChI

InChI=1S/C12H20N2O/c1-4-10(5-2)9-14-11-7-6-8-13-12(11)15-3/h6-8,10,14H,4-5,9H2,1-3H3

InChI Key

CQXONLZZLKCQLW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNC1=C(N=CC=C1)OC

Origin of Product

United States

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